molecular formula C22H29NO2 B12739351 Propoxyphene, (R,R)- CAS No. 745736-89-4

Propoxyphene, (R,R)-

Cat. No.: B12739351
CAS No.: 745736-89-4
M. Wt: 339.5 g/mol
InChI Key: XLMALTXPSGQGBX-XMSQKQJNSA-N
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Description

Propoxyphene, (R,R)-: is a synthetic opioid analgesic that was widely used for the treatment of mild to moderate pain. It is an enantiomer of propoxyphene, which means it has a specific three-dimensional arrangement of atoms that distinguishes it from its mirror image. Propoxyphene was introduced into the medical field in the 1950s and was commonly prescribed in combination with other analgesics such as acetaminophen or aspirin .

Preparation Methods

Synthetic Routes and Reaction Conditions: Propoxyphene is synthesized through a multi-step chemical process. The synthesis typically involves the reaction of benzyl cyanide with dimethylamine to form a nitrile intermediate. This intermediate is then subjected to a Grignard reaction with phenylmagnesium bromide, followed by hydrolysis to yield the corresponding carboxylic acid. The final step involves esterification with propionic anhydride to produce propoxyphene .

Industrial Production Methods: Industrial production of propoxyphene follows similar synthetic routes but is optimized for large-scale manufacturing. The process involves stringent control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product. Advanced purification techniques, including crystallization and chromatography, are employed to isolate and purify propoxyphene .

Chemical Reactions Analysis

Types of Reactions: Propoxyphene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

Propoxyphene acts as a weak agonist at opioid receptors, primarily the OP3 receptors, within the central nervous system. These receptors are coupled with G-protein receptors that modulate synaptic transmission. By binding to these receptors, propoxyphene decreases the perception of pain stimuli. Additionally, it exhibits antitussive (cough suppressant) and local anesthetic effects .

Comparison with Similar Compounds

Uniqueness: Propoxyphene is unique in its specific enantiomeric form, which contributes to its distinct pharmacological profile. Unlike some other opioids, propoxyphene has a relatively low potential for abuse but has been associated with significant cardiotoxicity, leading to its withdrawal from many markets .

Properties

CAS No.

745736-89-4

Molecular Formula

C22H29NO2

Molecular Weight

339.5 g/mol

IUPAC Name

[(2R,3R)-4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl] propanoate

InChI

InChI=1S/C22H29NO2/c1-5-21(24)25-22(18(2)17-23(3)4,20-14-10-7-11-15-20)16-19-12-8-6-9-13-19/h6-15,18H,5,16-17H2,1-4H3/t18-,22-/m1/s1

InChI Key

XLMALTXPSGQGBX-XMSQKQJNSA-N

Isomeric SMILES

CCC(=O)O[C@@](CC1=CC=CC=C1)(C2=CC=CC=C2)[C@H](C)CN(C)C

Canonical SMILES

CCC(=O)OC(CC1=CC=CC=C1)(C2=CC=CC=C2)C(C)CN(C)C

Origin of Product

United States

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